Hydrophobicity Benchmark: logP Differential vs. 4-Chlorophenylglycine and Unsubstituted Phenylglycine
In the absence of direct experimental comparison, computational logP values provide a class-level inference of differential membrane interaction potential. The tert-butyl substituent confers a calculated logP of 1.9, representing a +0.7 increase over 4-chlorophenylglycine (logP 1.2) and a +1.1 increase over unsubstituted phenylglycine (logP 0.8) . This quantifiable difference in lipophilicity can be a critical selection criterion when designing compounds intended for blood-brain barrier penetration or when seeking to minimize aqueous solubility for metabolic stability.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4-Chlorophenylglycine: 1.2; Phenylglycine: 0.8 |
| Quantified Difference | +0.7 over 4-chlorophenylglycine; +1.1 over phenylglycine |
| Conditions | MarvinSketch 23.12.0 prediction, pH 7.4, consensus model |
Why This Matters
Higher logP predicts improved passive membrane permeability, which is essential for CNS drug candidates or intracellular target engagement; this metric directly informs lead optimization selection between aryl glycine building blocks.
